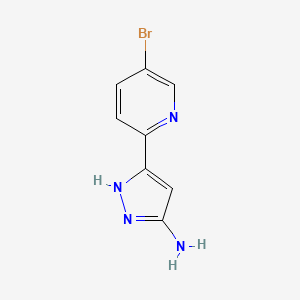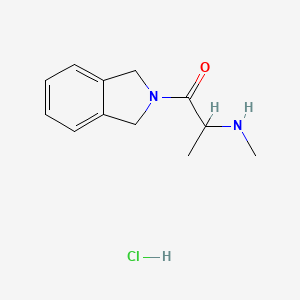
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethyl-substituted benzene derivative, followed by nitration. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine or N-bromosuccinimide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electron density on the benzene ring. These interactions can affect various molecular pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(difluoromethyl)-2-fluorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-4-(difluoromethyl)-2-iodobenzene: Contains an iodine atom instead of a nitro group, which can affect its reactivity and applications.
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but different substitution pattern, leading to different chemical properties and applications
Eigenschaften
Molekularformel |
C7H3BrF3NO2 |
|---|---|
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
1-bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-6(12(13)14)3(7(10)11)1-5(4)9/h1-2,7H |
InChI-Schlüssel |
FVFGREFRKOPOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


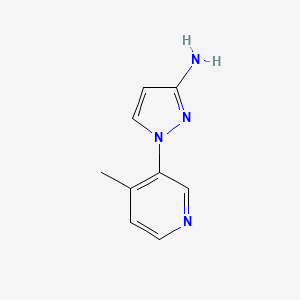

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
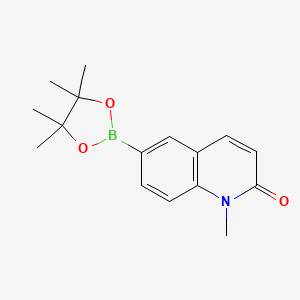
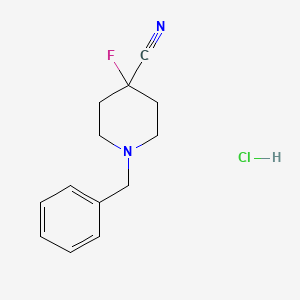
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)

